molecular formula C5H12ClNO2S B555052 L-Cysteine ethyl ester hydrochloride CAS No. 868-59-7

L-Cysteine ethyl ester hydrochloride

Cat. No. B555052
CAS RN: 868-59-7
M. Wt: 185.67 g/mol
InChI Key: JFKJWWJOCJHMGV-WCCKRBBISA-N
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Description

L-Cysteine ethyl ester hydrochloride is an alpha-amino acid ester . It is also known by other names such as ®-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, Cystanin, and Ethyl L-cysteinate hydrochloride . It is widely used in food additives, cosmetics, and the pharmaceutical area .


Synthesis Analysis

L-Cysteine ethyl ester hydrochloride has been covalently attached to hyaluronic acid via the formation of an amide bond, mediated by carbodiimide and N-hydroxysuccinimide . Another study mentioned the preparation of S-nitroso-L-cysteine ethyl ester as an intracellular nitrosating agent .


Molecular Structure Analysis

The molecular formula of L-Cysteine ethyl ester hydrochloride is C5H11NO2S·HCl, and its molecular weight is 185.67 . The crystal structure of this compound was determined at room temperature by X-ray diffraction methods .


Chemical Reactions Analysis

The interaction of L-Cysteine ethyl ester hydrochloride with nitrate, sulfate, perchlorate, dihydrogen phosphate, and chloride ions has been investigated using surface enhanced Raman spectroscopy (SERS) .


Physical And Chemical Properties Analysis

L-Cysteine ethyl ester hydrochloride is a white powder with an optical activity of [α]20/D −7.9°, c = 1 in 1 M HCl . It has a melting point of 123-125 °C . It is soluble in water .

Scientific Research Applications

Vibrational and Structural Properties

L-Cysteine ethyl ester hydrochloride (CE) exhibits distinct vibrational and structural behaviors in both solid and aqueous states. Its electronic characteristics, particularly related to the thiol and amine groups, vary with the degree of solvation. This understanding is crucial for applications in molecular dynamics and bioavailability studies (Lestard et al., 2013).

Surface-Enhanced Raman Scattering Spectroscopy

CE plays a role in the surface-enhanced Raman spectroscopy (SERS) analysis of certain compounds. The study demonstrates its ability to modify nanoparticles for enhanced detection sensitivity, highlighting its potential in analytical chemistry applications (Xu et al., 2011).

Interaction with Lipids

The interaction of CE with lipids, such as dipalmitoylphosphatidylcholine, has been explored. This interaction is significant for understanding the integration of bioactive molecules with lipid bilayers, important for the design of drug delivery systems (Arias et al., 2015).

Catalytic Applications

CE shows promise in catalyzing chemical reactions. For instance, its complexes with palladium have been effective as hydrocarboxylation catalysts, indicating potential uses in synthetic chemistry (Real et al., 1999).

Oxidation Dynamics

Studies on the oxidation processes of CE in various solvents like dimethyl sulfoxide provide insights into its chemical stability and reactivity. These findings are relevant for designing cysteine-based molecular models in biological and chemical research (Dougherty et al., 2017).

Mucoadhesive Drug Delivery

CE has been integrated into novel hyaluronic acid conjugates, enhancing mucoadhesive properties and reducing biodegradability. This application is significant in developing advanced drug delivery systems (Kafedjiiski et al., 2007).

Wool Growth Enhancement

In agricultural research, CE has been evaluated as a dietary supplement for increasing wool growth in sheep, demonstrating its potential utility in animal husbandry (Radcliffe et al., 1985).

Safety And Hazards

This compound is classified as not meeting the criteria based on available data . It is recommended to avoid contact with the eyes and skin, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . It is also recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes if eye contact occurs .

Future Directions

L-Cysteine ethyl ester hydrochloride is widely used in food additives, cosmetics, and the pharmaceutical area . It is expected that its use in these areas will continue to grow in the future.

properties

IUPAC Name

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJWWJOCJHMGV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046527
Record name Ethyl L-cysteinate hydrochloride
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Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid with a stench; [Alfa Aesar MSDS]
Record name L-Cysteine, ethyl ester, hydrochloride
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Product Name

Ethyl L-cysteinate hydrochloride

CAS RN

868-59-7
Record name L-Cysteine, ethyl ester, hydrochloride
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Record name L-Cysteine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl L-cysteinate hydrochloride
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Record name Ethyl L-cysteinate hydrochloride
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Record name ETHYL CYSTEINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
R Clancy, AI Cederbaum… - Journal of medicinal …, 2001 - ACS Publications
… ethyl ester, CEE (1); l-cysteine ethyl ester hydrochloride, CEE.HCl (1a); S-nitroso-l-cysteine ethyl ester, SNCEE (2a); S-nitroso-l-cysteine ethyl ester hydrochloride, SNCEE.HCl (2); S-…
Number of citations: 55 pubs.acs.org
ME Defonsi Lestard, SB Díaz, M Puiatti… - The Journal of …, 2013 - ACS Publications
… The aim of this work is to evaluate the vibrational and structural properties of l-cysteine ethyl ester hydrochloride (CE), and its electronic behavior mainly in relation to the action of the …
Number of citations: 5 pubs.acs.org
J Yi, MA Khan, J Lee, GB Richter-Addo - Nitric Oxide, 2005 - Elsevier
… In this brief communication, we report the X-ray crystal structure of S-nitroso-l-cysteine ethyl ester hydrochloride. Two rotamers with respect to the N single bond C single bond C single …
Number of citations: 26 www.sciencedirect.com
WE Parham, JM Wilbur Jr - Journal of the American Chemical …, 1959 - ACS Publications
… A solutionof l-cysteine ethyl ester hydrochloride (42.7 g., 0.23 mole) in 500 ml. of absolute ethanol was added to a solution of sodium ethoxide, prepared by treating sodium (11.5 g., …
Number of citations: 16 pubs.acs.org
DJ Haas - Acta Crystallographica, 1965 - scripts.iucr.org
… bonded complex of L-cysteine ethyl ester hydrochloride, … (100C) and L-cysteine ethyl ester hydrochloride was added to … of urea and L-cysteine ethyl ester hydrochloride are 1.335 g.cm-…
Number of citations: 14 scripts.iucr.org
G Domazetis, RJ Magee, BD James - Inorganica Chimica Acta, 1979 - Elsevier
… Trimethyltin chloride reacted with L-cysteine ethyl ester hydrochloride at pH 9, in a water/ethanol mixture. The product, isolated by extraction with chloroform, was identified as (CHa) …
Number of citations: 27 www.sciencedirect.com
M Dymicky, DM Byler - Organic preparations and procedures …, 1991 - Taylor & Francis
… S-Benzyl-L-cysteine ethyl ester hydrochloride (20.0 g, 0.0725 mole) was converted to the free base using the same procedure as given above for the preparation of &. A yellowish, oil-…
Number of citations: 4 www.tandfonline.com
JM Arias, ME Tuttolomondo, SB Díaz… - Journal of Raman …, 2015 - Wiley Online Library
… Interactions of l-cysteine ethyl ester hydrochloride (CE), a bioactive cysteine derivative, with dipalmitoylphosphatidylcholine (DPPC) were investigated. To gain a deeper insight into …
KC Hooper - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… S-Benzyl-L-cysteine ethyl ester hydrochloride was chosen as substrate for several reasons. … Secondly, S-benzyl-L-cysteine ethyl ester hydrochloride is relatively easy to prepare in a …
Number of citations: 3 www.ncbi.nlm.nih.gov
M HISADOME, T FUKUDA… - The Japanese Journal of …, 1990 - jstage.jst.go.jp
L-Cysteine ethylester hydrochloride(Cystanin (R), ethylcysteine) at doses of 3-30 mg/kg, po, potentiated the reduction of nitroblue tetrazolium(NBT) by mouse peritoneal macrophages …
Number of citations: 5 www.jstage.jst.go.jp

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